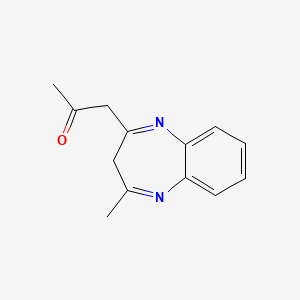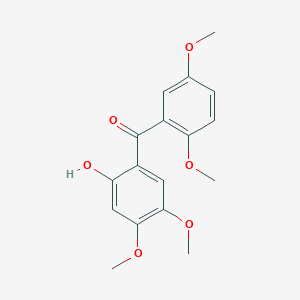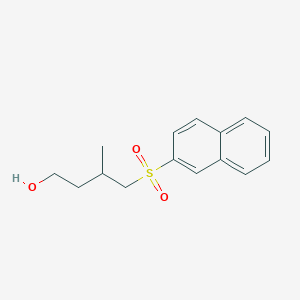
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a naphthalene ring substituted with a sulfonyl group and a butanol chain with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by the alkylation of the sulfonyl group with a butanol derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone or carboxylic acid, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A structurally similar alcohol with different functional groups.
1-Butanol, 3-methyl-: Another isomer with a different arrangement of the butanol chain.
3-Sulfanyl-2-methylbutan-1-ol: A compound with a thiol group instead of a sulfonyl group.
Uniqueness
3-Methyl-4-(naphthalene-2-sulfonyl)butan-1-ol is unique due to the presence of both a naphthalene ring and a sulfonyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Properties
CAS No. |
88408-88-2 |
|---|---|
Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-methyl-4-naphthalen-2-ylsulfonylbutan-1-ol |
InChI |
InChI=1S/C15H18O3S/c1-12(8-9-16)11-19(17,18)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,16H,8-9,11H2,1H3 |
InChI Key |
OHMFVYAQDXCDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


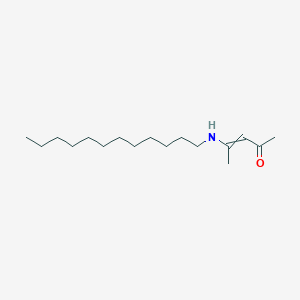
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
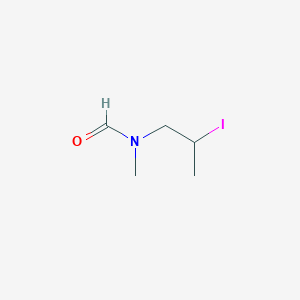


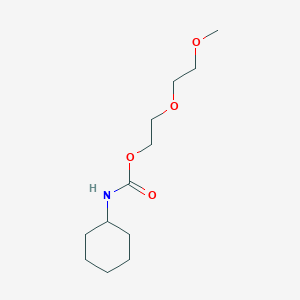
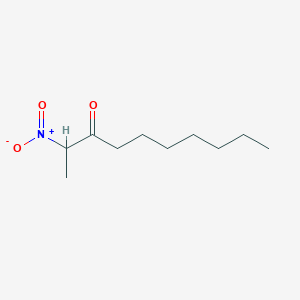
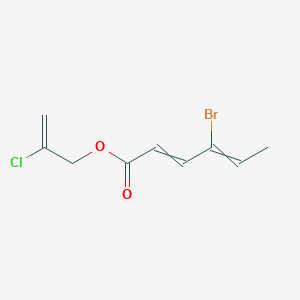
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
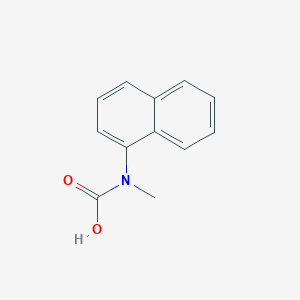
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
